Product packaging for Didodecanoylphloroglucinol(Cat. No.:CAS No. 144337-28-0)

Didodecanoylphloroglucinol

Cat. No.: B2549889
CAS No.: 144337-28-0
M. Wt: 490.7 g/mol
InChI Key: AIKYCZDMJFKXLS-UHFFFAOYSA-N
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Description

Didodecanoylphloroglucinol is a simplified, potent analog of the natural product YM-26734, functioning as a low nanomolar inhibitor of secreted phospholipase A2 (sPLA2) enzymes, specifically groups IIA and V . Its core research value lies in its mechanism of action; the molecule is designed around a this compound scaffold that contains the predicted active site calcium-binding group . This structure allows it to interact with the conserved active site of sPLA2s, which includes a Ca²⁺ binding loop and an Asp-His catalytic dyad, thereby inhibiting the enzyme's ability to catalyze the hydrolysis of glycerophospholipids . This inhibition prevents the release of arachidonic acid, a key precursor to pro-inflammatory eicosanoids, making this compound a critical tool for researchers studying the role of sPLA2s in inflammatory processes such as arthritis, asthma, atherosclerosis, and sepsis . Studies have shown that the carbonyl oxygens and hydroxyl groups of the phloroglucinol moiety are essential for its potent inhibitory activity, likely through coordination with the active site calcium ion . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O5 B2549889 Didodecanoylphloroglucinol CAS No. 144337-28-0

Properties

IUPAC Name

1-(3-dodecanoyl-2,4,6-trihydroxyphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-3-5-7-9-11-13-15-17-19-21-24(31)28-26(33)23-27(34)29(30(28)35)25(32)22-20-18-16-14-12-10-8-6-4-2/h23,33-35H,3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYCZDMJFKXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Synthetic Aspects of Didodecanoylphloroglucinol

Natural Product Derivation and Structural Relationship to YM-26734 and YM-26567-1

Didodecanoylphloroglucinol constitutes the core chemical scaffold of more complex molecules, notably YM-26734. nih.gov YM-26734 is a synthetic analog of the natural product YM-26567-1. nih.govsigmaaldrich.com Simplified analogs of YM-26734 that are based on the this compound portion have been synthesized to understand structure-activity relationships. nih.gov The this compound moiety is considered a crucial component for the activity of the parent compounds, containing the predicted binding group for certain biological targets. nih.gov

The parent natural product, YM-26567-1, was first identified and isolated from the fruit of Horsfieldia amygdalina by Yamanouchi Pharmaceuticals. nih.gove-bookshelf.de Horsfieldia amygdalina (Wall.) Warb., also known by synonyms such as Myristica amygdalina Wall., is a species in the Myristicaceae family. efloras.orgtheferns.info This plant is native to the tropical forests of Southeast Asia, including regions of China, India, Myanmar, Thailand, and Vietnam. efloras.orgresearchgate.netontosight.ai It is a tree that can grow up to 25 meters tall, characterized by grayish-white bark and orange, ovoid to elliptical fruits. e-bookshelf.deefloras.org The seeds are noted for being aromatic. ontosight.ai

Table 1: Origin of Related Natural Products

Compound Natural/Synthetic Origin
YM-26567-1 Natural Fruit of Horsfieldia amygdalina nih.gove-bookshelf.de
YM-26734 Synthetic Derivative of YM-26567-1 sigmaaldrich.com

| This compound | Synthetic | Key structural moiety of YM-26734 nih.govontosight.ai |

The determination of the complex structures of parent compounds like YM-26734 and its analogs relies on standard analytical techniques in organic chemistry. While specific detailed reports on the initial elucidation of YM-26567-1 are proprietary, the methodologies for characterizing its derivatives and similar complex natural products are well-established. For instance, the synthesis of related compounds is monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the structure and purity of intermediates and final products. mdpi.com The molecular formula of YM-26734 has been established as C₄₅H₆₂O₈, with a corresponding molecular weight of approximately 730.97 g/mol , information derived from such analytical methods. sigmaaldrich.combiosynth.com

Chemical Synthesis of this compound and its Analogs

The synthesis of this compound is a critical step in the preparation of YM-26734 and its simplified analogs. nih.gov The approaches center on the acylation of the phloroglucinol (B13840) core.

The primary and most direct method for synthesizing this compound is the di-acylation of phloroglucinol. nih.gov This reaction is a type of Friedel-Crafts acylation, where two dodecanoyl (C12) chains are attached to the phloroglucinol ring. researchgate.net Research has documented several effective methods to achieve this transformation. nih.gov One approach involves reacting phloroglucinol with dodecanoic anhydride (B1165640) in the presence of the Lewis acid catalyst boron trifluoride etherate (BF₃·OEt₂). nih.gov An alternative, yet similar, method utilizes dodecanoic acid as the acylating agent with zinc chloride (ZnCl₂) serving as the catalyst. nih.gov The use of dodecanoyl chloride with other Lewis acids is also a viable strategy for this acylation.

Table 2: Synthetic Methods for Di-acylation of Phloroglucinol

Acylating Agent Catalyst Conditions Reference
Dodecanoic anhydride BF₃·OEt₂ Not specified nih.gov
Dodecanoic acid ZnCl₂ Not specified nih.gov

Beyond the direct di-acylation to form the core, the synthesis of the full parent compound, YM-26734, involves a more complex, multi-step pathway. nih.gov One reported synthesis of YM-26734 starts with commercially available materials, involving steps such as benzyl (B1604629) protection, formation of a chalcone (B49325) intermediate, and subsequent reduction to form the flavan (B184786) ring system to which the this compound moiety is attached. nih.gov

Process optimizations for the key acylation step have also been explored, particularly in the context of related acylphloroglucinols. Greener synthetic protocols have been developed, for example, using heterogeneous catalysts like silica (B1680970) sulfuric acid for the Friedel-Crafts acylation of phloroglucinol, which can be performed under solvent-free conditions and allow for catalyst recycling. researchgate.net Such methods offer practical applicability for larger-scale synthesis. researchgate.net

Synthesis and Characterization of this compound Stereoisomers

Stereoisomerism refers to molecules with the same chemical formula and bond connectivity but different three-dimensional arrangements of atoms. wikipedia.org The this compound molecule itself is achiral and therefore does not have stereoisomers.

However, the parent compound YM-26734, which contains the this compound unit, possesses chiral centers within its flavan structure, leading to the existence of stereoisomers (enantiomers and diastereomers). nih.govwikipedia.org While the specific chirality of the natural product derivative YM-26734 has not been published, the separation of its stereoisomers has been addressed in synthetic studies. nih.gov Researchers have successfully separated the diastereomers of the synthesized parent compound using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column. nih.gov Following this, the individual enantiomers were isolated from these diastereomeric pairs using a chiral HPLC column (Daicel Chirex), a standard technique for resolving enantiomeric mixtures. nih.gov

Advanced Analytical Methodologies for the Assessment of this compound in Complex Matrices

The accurate detection and quantification of this compound, a member of the acylphloroglucinol class, rely on sophisticated analytical techniques. Given its molecular structure, which includes a polar phloroglucinol core and two long non-polar dodecanoyl chains, methods must be optimized to handle its amphipathic nature. The analysis of acylphloroglucinols is critical in fields such as natural product chemistry and the development of pharmaceuticals, where these moieties are often key structural components.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Thin-Layer Chromatography)

Chromatographic methods are essential for the separation of this compound from complex mixtures, such as synthetic reaction products or biological extracts. The choice of technique depends on the sample matrix, the required sensitivity, and whether the analysis is quantitative or qualitative.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is a primary technique for the analysis of acylphloroglucinols. nih.gov The separation is typically achieved on a C18 stationary phase, which retains the non-polar dodecanoyl chains of the molecule. A mobile phase gradient consisting of an organic solvent (like acetonitrile) and acidified water is commonly employed to elute the compound. nih.govuky.edu Detection is often performed using a photodiode array (PDA) detector, as the phloroglucinol core exhibits characteristic UV absorption. nih.gov For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Interactive Table: Representative HPLC Parameters for Acylphloroglucinol Analysis

ParameterSpecificationReference
ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) uky.edu
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% formic acid) nih.gov
DetectionUV/PDA (e.g., at 220, 300, 350 nm) or Mass Spectrometry (MS) nih.gov
QuantificationExternal or internal standard method nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying phloroglucinol derivatives. acs.orgnih.gov Due to the low volatility of this compound, derivatization of the phenolic hydroxyl groups is typically necessary to increase thermal stability and prevent peak tailing. acs.org Silylation, for instance using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. acs.org Following separation on a capillary column, the mass spectrometer provides detailed fragmentation patterns that serve as a fingerprint for the molecule, allowing for confident identification. scirp.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, more rapid, and less expensive chromatographic technique used for the qualitative assessment of this compound. It is often employed to monitor the progress of a chemical synthesis or to get a preliminary profile of an extract. Separation is achieved on a silica gel plate, and the spots can be visualized under UV light or by using a staining reagent. However, TLC is generally less sensitive and provides lower resolution compared to HPLC or GC-MS. acs.org

Spectroscopic Identification Methods (e.g., Ultraviolet-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the substituted aromatic ring. Acylphloroglucinols typically display multiple absorption bands. nih.gov The spectrum is expected to show strong absorption maxima related to the conjugated keto-enol system of the phloroglucinol core, often appearing around 220 nm and in the 280-350 nm range. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. youtube.com The spectrum of this compound would be dominated by characteristic absorption bands confirming its key structural features.

Interactive Table: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescriptionReference
3600-3200O-H (hydroxyl)Broad band due to hydrogen bonding researchgate.net
2950-2850C-H (aliphatic)Strong bands from the dodecanoyl chains nih.gov
~1620C=O (carbonyl)Strong band, shifted to lower frequency by conjugation and H-bonding researchgate.net
1600-1450C=C (aromatic)Multiple bands for the phloroglucinol ring nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon and hydrogen framework of the molecule. researchgate.netorganicchemistrydata.org Both ¹H NMR and ¹³C NMR are essential. For this compound, the spectra would show signals corresponding to the aromatic proton, the hydroxyl protons, and the distinct protons and carbons of the two equivalent dodecanoyl chains. Two-dimensional NMR experiments (like COSY and HMBC) would be used to confirm the connectivity between different parts of the molecule.

Interactive Table: Representative ¹H and ¹³C NMR Data for a this compound Structure

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Reference
Aromatic H~ 6.0~ 95 researchgate.netmdpi.com
Phenolic OHBroad, variable (e.g., 9-13)- researchgate.net
α-CH₂ (to C=O)~ 3.2 (triplet)~ 45 mdpi.com
Aliphatic (CH₂)n1.2-1.6 (multiplets)22-35 researchgate.net
Terminal CH₃~ 0.9 (triplet)~ 14 researchgate.net
Carbonyl C=O-~ 205 researchgate.net
Aromatic C-OH / C-C=O-160-170 / ~105 researchgate.netmdpi.com

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise mass, which helps to confirm the molecular formula (C₂₀H₄₆O₅). uky.edu Fragmentation patterns observed in MS/MS experiments can reveal the structure by showing the loss of the dodecanoyl chains or other characteristic cleavages, which is especially useful for differentiating isomers. nih.gov

Biological Activity and Pharmacological Mechanisms of Didodecanoylphloroglucinol

Secreted Phospholipase A2 (sPLA2) Inhibition Profile

Secreted phospholipase A2 (sPLA2) enzymes represent a large family of enzymes that are implicated in a variety of inflammatory diseases due to their role in liberating arachidonic acid from cell membranes. nih.govmdpi.com This function makes them a significant pharmacological target for the development of new anti-inflammatory agents. nih.govmdpi.com The inhibitory profile of a compound against sPLA2 is characterized by its potency, its selectivity for different enzyme isoforms, and its mechanism of action.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit the activity of a specific enzyme by 50%. An effective inhibitor would exhibit a low IC50 value. Furthermore, selectivity is a critical parameter, as there are at least 11 mammalian sPLA2 isoforms, each with distinct tissue distributions and physiological roles. mdpi.com High selectivity for isoforms that are upregulated in disease states, such as Group IIA, Group V, and Group X sPLA2, over constitutively expressed isoforms is a desirable trait for minimizing off-target effects. For example, some inhibitors show potent activity against the human Group IIA sPLA2 while being significantly less active against the Group IB (pancreatic) isoform. nih.gov

While the framework for evaluating sPLA2 inhibitors is well-established, specific potency and selectivity data for Didodecanoylphloroglucinol against individual sPLA2 isoforms are not detailed in the available scientific literature.

Inhibitory Potency (IC50) Against sPLA2 Isoforms
CompoundhGIIA IC50hGV IC50hGX IC50
This compoundData Not AvailableData Not AvailableData Not Available

Evaluating the inhibitory activity of a compound across species homologs is a crucial step in preclinical development. This comparative analysis helps to ensure that the pharmacological effects observed in animal models are relevant and translatable to humans. For instance, studies are often conducted to compare the inhibition of human sPLA2 GIIA with its counterparts in mice and rats. To overcome species differences in enzyme structure and function, researchers may use transgenic mice that express the human sPLA2 protein, providing a more accurate in vivo model for testing the efficacy of selective inhibitors. nih.govnih.gov

Secreted PLA2 enzymes are catalytically dependent on a calcium ion (Ca2+) located in their active site. This calcium ion plays a crucial role in the hydrolysis of the ester bond at the sn-2 position of phospholipids. One proposed mechanism for sPLA2 inhibition involves compounds that can chelate or displace this essential calcium ion, thereby rendering the enzyme inactive.

Another key aspect of sPLA2 function is its action at the interface between the aqueous environment and the aggregated phospholipid substrate, such as a cell membrane. The efficiency of the enzyme is greatly enhanced at this interface. Therefore, another potential inhibitory mechanism involves compounds that interfere with this interfacial binding, preventing the enzyme from effectively accessing its substrate within the membrane.

The primary consequence of sPLA2 activity is the cleavage of membrane phospholipids to release arachidonic acid. researchgate.netresearchgate.net Free arachidonic acid serves as the precursor for the synthesis of eicosanoids, a large family of potent lipid signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. creative-proteomics.comnih.gov These molecules are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways and are key mediators of inflammation, pain, and fever. creative-proteomics.comnih.gov

By inhibiting sPLA2, this compound would theoretically block the initial step in this cascade, reducing the available pool of arachidonic acid. researchgate.net This upstream inhibition would, in turn, lead to a broad-spectrum decrease in the production of various pro-inflammatory eicosanoids, representing a comprehensive approach to controlling inflammatory responses. nih.gov

Proposed Mechanism of sPLA2 Inhibition: Involvement of Active Site Calcium Binding and Modulation of Interfacial Enzymatic Activity

Interactions with G Protein-Coupled Receptors: Focus on Free Fatty Acid Receptor 1 (FFAR1/GPR40)

Beyond its potential role in enzyme inhibition, the chemical class to which this compound belongs—diacylphloroglucinols—has been identified as a novel class of agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). researchgate.net FFAR1 is a receptor that is activated by medium- to long-chain fatty acids and has gained significant attention as a therapeutic target, particularly for type 2 diabetes. researchgate.netwikipedia.org Activation of FFAR1 in pancreatic β-cells amplifies glucose-dependent insulin secretion, offering a mechanism to improve glycemic control with a low risk of hypoglycemia. researchgate.net

FFAR1 possesses multiple potential binding sites, and different classes of ligands can bind to distinct regions, including allosteric sites separate from the orthosteric site where endogenous fatty acids bind. nih.govnih.gov Upon agonist binding, FFAR1 undergoes a conformational change and primarily couples to the Gq/11 family of G proteins. researchgate.net This coupling activates phospholipase C, which leads to the generation of inositol trisphosphate and diacylglycerol. These second messengers subsequently increase the concentration of intracellular calcium, a key signal that potentiates the secretion of insulin from pancreatic β-cells in the presence of elevated glucose levels. researchgate.net

Pharmacological Profile of Diacylphloroglucinols at FFAR1
Compound ClassTarget ReceptorActivityPrimary Signaling Pathway
DiacylphloroglucinolsFFAR1 / GPR40AgonistGq/11 Protein Coupling

Exploration of Other Enzyme Inhibition Activities

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for managing obesity. nih.govmdpi.com While direct studies on this compound's effect on pancreatic lipase are not extensively documented, the inhibitory potential of structurally related phloroglucinol (B13840) derivatives provides a basis for inferring its possible activity. Phloroglucinol polymers and other derivatives isolated from natural sources have demonstrated significant inhibitory effects on this enzyme. nih.gov

A notable example is Broussonone A, a phenolic compound isolated from Broussonetia kanzinoki. nih.gov This compound, which shares a phenolic core structure, exhibits noncompetitive inhibitory activity against pancreatic lipase with a half-maximal inhibitory concentration (IC₅₀) of 28.4 μM. nih.gov Similarly, a study on the marine brown algae Eisenia bicyclis led to the isolation of several phlorotannins, which are polymers of phloroglucinol. nih.gov Among these, fucofuroeckol A and 7-phloroeckol showed potent inhibition of pancreatic lipase, with IC₅₀ values of 37.2 ± 2.3 μM and 12.7 ± 1.0 μM, respectively. nih.gov These findings highlight that the phloroglucinol scaffold is a promising feature for pancreatic lipase inhibition. The presence of acyl chains in this compound suggests a lipophilic character that could facilitate interaction with the active site of lipase, an enzyme that acts on lipid substrates.

Table 1: Pancreatic Lipase Inhibition by Phloroglucinol Derivatives

CompoundSourceIC₅₀ (μM)Type of Inhibition
Broussonone ABroussonetia kanzinoki28.4Noncompetitive
Fucofuroeckol AEisenia bicyclis37.2 ± 2.3Not specified
7-PhloroeckolEisenia bicyclis12.7 ± 1.0Not specified

Broader Biological Modulatory Effects (Contextualized from Phloroglucinol Derivatives Research)

Phloroglucinol and its derivatives are recognized for their significant anti-inflammatory properties, which are exerted through the modulation of key cellular signaling pathways. nih.govmdpi.comresearchgate.net Research on various phloroglucinol-based compounds has demonstrated their ability to suppress inflammatory responses by targeting pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). mdpi.com The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comresearchgate.net For instance, certain synthetic diacylphloroglucinols have been shown to inhibit inducible nitric oxide synthase (iNOS) and NF-κB with IC₅₀ values of 19.0 µM and 34.0 µM, respectively. mdpi.com

Furthermore, the anti-inflammatory effects of phloroglucinols are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is a master regulator of the cellular antioxidant response and plays a role in suppressing inflammation. nih.govmdpi.com Phloroglucinol has been found to regulate the AMPK/Nrf2/HO-1 signaling cascade, which enhances the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects. nih.gov The interplay between NF-κB and Nrf2 is crucial; activation of Nrf2 can inhibit the NF-κB pathway, thus coordinating the antioxidant and anti-inflammatory responses. nih.gov Given its core structure, this compound is likely to share these modulatory capabilities on MAPK, NF-κB, and Nrf2-ARE pathways, suggesting a potential role in mitigating inflammatory conditions.

The antioxidant capacity of phenolic compounds is well-established, and phloroglucinol derivatives are no exception. nih.gov The phloroglucinol nucleus, with its multiple hydroxyl groups, acts as a potent free radical scavenger. jst.go.jpuws.ac.uk Studies on various derivatives have consistently demonstrated significant antioxidant activity across multiple assays. jst.go.jpnih.gov

For example, two phloroglucinol derivatives isolated from the rhizome of Dryopteris crassirhizoma, flavaspidic acids PB and AB, exhibited potent antioxidant effects. jst.go.jpnih.gov While they showed moderate activity in scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals (IC₅₀ values of 71.7 and 76.3 μM, respectively) and superoxide radicals (IC₅₀ values of 58.6 and 64.4 μM, respectively), they were highly effective in inhibiting lipid peroxidation, with IC₅₀ values of 12.9 and 13.1 μM. jst.go.jpnih.gov This activity was comparable to or even better than that of known antioxidants like α-tocopherol. jst.go.jp Another derivative, pyrogallol-phloroglucinol-6,6-bieckol (PPB) from the brown algae Ecklonia cava, also showed strong radical scavenging activity against DPPH, alkyl, hydroxyl, and superoxide radicals. cabidigitallibrary.org The antioxidant potential of these compounds is directly linked to their ability to donate hydrogen atoms from their phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). cabidigitallibrary.org Based on this extensive evidence from related compounds, this compound is expected to possess substantial antioxidant properties.

Table 2: Antioxidant Activity of Phloroglucinol Derivatives from Dryopteris crassirhizoma

CompoundDPPH Scavenging IC₅₀ (μM)Superoxide Scavenging IC₅₀ (μM)Lipid Peroxidation Inhibition IC₅₀ (μM)
Flavaspidic acid PB71.758.612.9
Flavaspidic acid AB76.364.413.1

Structure Activity Relationship Sar and Computational Studies of Didodecanoylphloroglucinol

Elucidation of Key Structural Features for Biological Activity

The biological activity of Didodecanoylphloroglucinol is intrinsically linked to its unique chemical architecture. The molecule consists of a central phloroglucinol (B13840) ring, a type of trihydroxybenzene, adorned with two dodecanoyl chains. This specific arrangement gives rise to its function as a pharmacophore and dictates its interaction with biological targets.

The this compound Moiety as a Core Pharmacophore

The this compound structure serves as a crucial pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. This core scaffold is recognized for its ability to bind to the active sites of various enzymes. A notable example is its role as the foundational structure for synthetic inhibitors of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. Analogs based on the this compound portion of the potent sPLA2 inhibitor YM-26734 have been synthesized, demonstrating that this moiety contains the predicted active site calcium-binding group. researchgate.net The phloroglucinol core, with its specific pattern of hydroxyl groups, provides a rigid framework, while the flexible acyl chains can adopt conformations that facilitate binding within the enzyme's active site.

Influence of Acyl Chain Length, Position, and Other Substitutions on Potency and Selectivity

The nature of the acyl chains attached to the phloroglucinol ring plays a pivotal role in modulating the potency and selectivity of the compound's biological effects.

Acyl Chain Length: Studies on various acylphloroglucinol derivatives have consistently shown a correlation between the length of the acyl chains and biological activity. For instance, in the context of antiviral activity against the vesicular stomatitis virus, a clear relationship between acyl chain length and inhibitory effect was observed. researchgate.net Similarly, in the realm of antibacterial agents, tailoring the acyl moiety is a prerequisite for activity, with lipophilicity, influenced by the acyl tail, being a dominant factor in potency. alljournals.cn For anti-inflammatory acylphloroglucinol glucosides, the inhibitory potential against COX-1 has been shown to decrease as the length of the acyl side chain increases. thieme-connect.com This suggests that an optimal chain length is often required for maximal efficacy, with chains that are too long or too short potentially hindering the molecule's ability to fit within the target's binding pocket or altering its solubility and membrane permeability. For this compound, the twelve-carbon dodecanoyl chains provide a significant lipophilic character, which is crucial for its interaction with lipid-metabolizing enzymes like sPLA2.

Other Substitutions: The introduction of other substituent groups onto the phloroglucinol ring can further fine-tune the compound's activity. For example, the presence of prenyl groups on other phloroglucinol derivatives has been shown to enhance their antioxidant activities. nih.gov

Compound ClassBiological ActivityInfluence of Acyl Chain LengthReference
DiacylphloroglucinolsAntiviral (VSV)Correlation between chain length and inhibitory activity researchgate.net
Acylphloroglucinol CongenersAntibacterial (MRSA)Lipophilicity of acyl tail dominates potency alljournals.cn
Acylphloroglucinol GlucosidesAnti-inflammatory (COX-1)Inhibitory potential decreases with increasing chain length thieme-connect.com
Prenylated AcylphloroglucinolsAntioxidantPrenyl groups enhance activity nih.gov

Importance of Specific Functional Groups for Enzyme Inhibition

Carbonyl Oxygens: The carbonyl groups of the dodecanoyl chains are key hydrogen bond acceptors. In the context of enzyme inhibition, these groups can interact with amino acid residues in the active site, contributing to the binding affinity and stability of the enzyme-inhibitor complex. wikipedia.org

Hydroxyl Groups: The hydroxyl groups on the phloroglucinol ring are crucial for the molecule's activity. They can act as both hydrogen bond donors and acceptors, forming critical interactions with the enzyme's active site. researchgate.net The specific arrangement of these hydroxyl groups on the 1,3,5-trihydroxybenzene core is a defining feature of the phloroglucinol pharmacophore. researchgate.net Theoretical studies on trimeric acylphloroglucinols highlight the dominant role of intramolecular hydrogen bonds between the acyl group's carbonyl oxygen and a neighboring phenolic hydroxyl group in stabilizing the molecule's conformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. conicet.gov.ar These models are invaluable tools in drug discovery for predicting the activity of new, unsynthesized molecules.

Development of Predictive Models for this compound Analogs and Derivatives

While specific QSAR models exclusively for this compound are not extensively reported in publicly available literature, QSAR studies on broader classes of acylphloroglucinols have been conducted. researchgate.netnih.gov These studies provide a framework for how such models could be developed for this compound and its analogs. A typical QSAR study involves:

Data Set Compilation: Gathering a series of this compound analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR model for this compound analogs might reveal that specific descriptors, such as those related to the length and branching of the acyl chains or the electronic properties of the phloroglucinol ring, are critical for predicting inhibitory potency. For instance, a study on acylphloroglucinol-based meroterpenoids as KSHV inhibitors successfully developed a Field-Based QSAR model with moderate predictive ability. nih.gov

QSAR Model ComponentDescription
Training Set A collection of acylphloroglucinol derivatives with known anti-KSHV activity.
Descriptors Molecular fields (steric, electrostatic) generated around the aligned molecules.
Statistical Method Partial Least Squares (PLS) regression to correlate descriptors with activity.
Validation Use of a test set to assess the predictive power of the model (Q²).
Outcome A model that can predict the anti-KSHV activity of new acylphloroglucinol analogs.

This table illustrates the components of a QSAR model developed for acylphloroglucinol-based meroterpenoids, which could be adapted for this compound analogs. nih.gov

Application of Cheminformatics Tools for SAR Analysis and Activity Cliff Identification

Cheminformatics provides a suite of computational tools to analyze and visualize SAR data, offering insights that can guide the design of more potent and selective compounds. nih.gov

SAR Analysis: Cheminformatics tools can be used to systematically explore the SAR of this compound analogs. By creating libraries of virtual compounds with modifications to the acyl chains (e.g., varying length, branching, or introducing unsaturation) or the phloroglucinol core, researchers can computationally predict their activities and identify promising candidates for synthesis.

Activity Cliff Identification: A key application of cheminformatics in SAR is the identification of "activity cliffs." wikipedia.orgeuropa.eu An activity cliff is a pair of structurally very similar compounds that exhibit a large difference in biological activity. europa.eu Identifying these cliffs is crucial as they highlight subtle structural modifications that can lead to significant gains or losses in potency. wikipedia.org For this compound, a cheminformatics analysis could involve comparing it to analogs with slightly shorter or longer acyl chains, or with different substitution patterns. If a small change, for example, from a dodecanoyl to an undecanoyl chain, results in a dramatic drop in activity, this would constitute an activity cliff and pinpoint the critical importance of the C12 chain length for that specific biological target. The systematic identification of such cliffs can be achieved by analyzing structure-activity landscape (SAL) maps. wikipedia.org

Molecular Docking and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in drug discovery and molecular biology. These techniques provide valuable insights into the interactions between small molecules, like this compound, and their macromolecular targets at an atomic level. This section delves into the prediction of binding modes and the conformational behavior of this compound using these in silico approaches.

Prediction of Binding Modes and Interaction Mechanisms with Macromolecular Targets (e.g., sPLA2, FFAR1)

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the elucidation of the binding mechanism and the key molecular interactions that stabilize the ligand-receptor complex.

Secretory Phospholipase A2 (sPLA2)

While specific molecular docking studies for this compound with secretory phospholipase A2 (sPLA2) are not extensively documented in the reviewed literature, the binding modes of other natural and synthetic inhibitors provide a framework for predicting its interaction. The sPLA2 active site is characterized by a hydrophobic channel and a catalytically crucial histidine residue (His48 or His47, depending on the specific enzyme group). researchgate.netmdpi.com Inhibition of sPLA2 often involves the ligand binding within this hydrophobic channel, preventing the entry and hydrolysis of its phospholipid substrate. nih.gov

For this compound, it is hypothesized that the two long dodecanoyl chains would occupy the deep hydrophobic channel of the sPLA2 active site. The phloroglucinol core, with its polar hydroxyl groups, could potentially form hydrogen bonds with key amino acid residues at the entrance of the active site, such as His47, or with the calcium ion that is often essential for sPLA2 activity. mdpi.com The binding affinity is expected to be significant due to the extensive hydrophobic interactions of the long acyl chains. Studies on other inhibitors have shown that interactions with residues like Gly143 can also contribute to the binding. mdpi.com

Free Fatty Acid Receptor 1 (FFAR1)

Research has identified diacylphloroglucinols as a novel class of agonists for the G protein-coupled receptor FFAR1 (also known as GPR40). nih.gov This receptor is a promising target for the treatment of type 2 diabetes. wikipedia.org A study on various diacylphloroglucinols revealed that the length of the acyl chains significantly influences the agonistic activity. nih.gov

It is proposed that this compound, as a diacylphloroglucinol derivative, would bind to the agonist binding pocket of FFAR1. The long, hydrophobic dodecanoyl chains are likely to be critical for receptor activation, inserting into a hydrophobic pocket within the transmembrane domain of the receptor. The phloroglucinol head group would likely interact with polar residues at the entrance of the binding site. The agonistic activity of diacylphloroglucinols is dependent on the specific length of the acyl chains, suggesting a precise fit within the binding pocket is necessary for optimal receptor activation. nih.gov

Table 1: Predicted Interaction Profile of this compound with Macromolecular Targets

TargetPredicted Binding SiteKey Interacting Residues (Hypothesized)Primary Driving Force for Binding
sPLA2 Hydrophobic Channel / Catalytic SiteHis47, Gly143Hydrophobic interactions, Hydrogen bonds
FFAR1 Agonist Binding PocketPolar residues at pocket entranceHydrophobic interactions, Hydrogen bonds

Conformational Analysis of this compound in Simulated Biological Environments

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules in a simulated biological environment, such as a lipid bilayer, providing insights into their conformational flexibility. youtube.comyoutube.com

For a lipophilic molecule like this compound, its behavior within a cell membrane is of particular interest. MD simulations of lipid bilayers provide a realistic model for such an environment. nih.govnih.gov The long dodecanoyl chains of this compound are expected to readily insert into the hydrophobic core of the lipid bilayer. The phloroglucinol head group, being more polar, would likely position itself at the lipid-water interface.

Preclinical Investigations and in Vitro Model Systems for Didodecanoylphloroglucinol Research

Biochemical Enzyme Activity Assays for sPLA2 Inhibition and Other Targets

A primary focus of research into Didodecanoylphloroglucinol and related compounds is their interaction with secretory phospholipase A2 (sPLA2). These enzymes are crucial in the inflammatory cascade as they hydrolyze phospholipids in cell membranes to release arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govoatext.com Inhibiting sPLA2 is a therapeutic strategy to block the production of a wide array of inflammatory substances at an early stage. nih.gov

Biochemical assays are employed to directly measure the inhibitory capacity of compounds against sPLA2 enzymatic activity. These assays often use a synthetic substrate, such as 4-nitro-3-(octanoyloxy)benzoic acid, to quantify the enzyme's hydrolytic action in the presence and absence of the test compound. researchgate.net The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for this compound are not extensively detailed in the available literature, studies on structurally similar compounds provide insight into the potential of this class of molecules. For example, oleanolic acid, another natural compound, has demonstrated significant inhibition of sPLA2 from various sources.

Table 1: Example of sPLA2 Inhibition Data for a Related Compound (Oleanolic Acid)

sPLA2 Source IC50 (µM)
Human Synovial Fluid 7.78
Human Pleural Fluid 3.08
Vipera russelli Venom 5.62
Naja naja Venom 4.16

This table illustrates the type of data generated from biochemical assays for sPLA2 inhibition, using oleanolic acid as an example to demonstrate the potential activity range for natural inhibitors. researchgate.net

Cell-Based Assays for Biological Activity Evaluation

To understand how enzymatic inhibition translates to cellular effects, researchers utilize various cell-based models. These systems allow for the investigation of a compound's influence on complex biological pathways in a controlled environment.

Macrophages are key immune cells that play a central role in inflammation. mdpi.com The murine macrophage cell line RAW264.7 is a widely used model to study anti-inflammatory effects. Inflammation is typically induced in these cells using lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a robust inflammatory response. nih.govmdpi.com

Studies on phloroglucinol (B13840) and related compounds in LPS-stimulated RAW264.7 cells have shown a significant reduction in key inflammatory markers. nih.gov The treatment with these compounds has been observed to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net This is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.govmdpi.com Furthermore, the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is also markedly inhibited. nih.govresearchgate.netresearchgate.net These findings suggest that the anti-inflammatory activity of phloroglucinol derivatives involves the downregulation of major inflammatory mediators and pathways in macrophages.

Table 2: Effects of Phloroglucinol on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory Mediator Effect Observed Associated Enzyme/Pathway
Nitric Oxide (NO) Production Reduced iNOS expression suppressed nih.govmdpi.com
Prostaglandin E2 (PGE2) Production Reduced COX-2 expression suppressed nih.govresearchgate.net
TNF-α Secretion Reduced Pro-inflammatory cytokine pathway nih.gov
IL-1β Secretion Reduced Pro-inflammatory cytokine pathway nih.gov
IL-6 Secretion Reduced Pro-inflammatory cytokine pathway nih.gov

Acylphloroglucinols are also investigated for their potential to modulate lipid metabolism. Adipocyte (fat cell) differentiation and lipolysis are two critical processes in this regard. Cell lines such as 3T3-L1 and C3H10T1/2, which are mouse embryonic stem cell precursors, are standard models used to study adipogenesis—the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. mdpi.com

Lipolysis is the breakdown of stored triglycerides into free fatty acids and glycerol, a process stimulated during periods of energy demand. nih.govresearchgate.net The fatty acids released can act as signaling molecules, activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism genes. nih.govnih.gov By studying the effects of compounds like this compound on these cell lines, researchers can determine their influence on fat storage, mobilization, and the expression of genes related to lipid handling.

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. nih.govnih.gov It is highly expressed in pancreatic beta cells and plays a role in enhancing glucose-stimulated insulin secretion. nih.gov FFAR1 is considered a therapeutic target for type 2 diabetes. nih.gov Receptor-based functional assays are used to screen for and characterize compounds that can act as agonists (activators) or antagonists (inhibitors) of FFAR1. These assays typically measure downstream signaling events, such as receptor-mediated calcium flux, in cells engineered to express the receptor. nih.gov Investigating this compound in such assays would clarify whether it directly interacts with FFAR1 to modulate its activity, which could have implications for metabolic regulation.

In Vivo Preclinical Models for Mechanistic Elucidation (excluding clinical outcomes)

To validate in vitro findings and understand the mechanistic effects in a whole organism, researchers use animal models. These models are crucial for studying the complex interactions between different cell types and systems.

Given the role of sPLA2 in numerous inflammatory diseases, animal models of these conditions are essential for testing the efficacy of sPLA2 inhibitors. nih.govnih.gov The expression of sPLA2, particularly the Group IIA isoform (sPLA2-IIA), is significantly increased in various inflammatory states. nih.govomicsdi.org Preclinical studies often use rodent models where inflammation is induced by agents like carrageenan or in models of specific diseases such as arthritis. mdpi.com In these models, the administration of an sPLA2 inhibitor allows researchers to study its effect on mechanistic markers of inflammation, such as edema (swelling), immune cell infiltration into tissues, and the local production of eicosanoids and cytokines. These studies provide crucial evidence for the causative role of sPLA2 in the inflammatory process and the potential of inhibitors to modulate it in a complex biological system. nih.gov

Based on a comprehensive search, there is currently no publicly available scientific literature detailing in vivo animal model studies for the compound this compound in the context of metabolic disorders modulated by pancreatic lipase or FFAR1 inhibition.

While the mechanisms of pancreatic lipase inhibition and the use of animal models for metabolic research are well-established fields, specific preclinical investigations into this compound's effects within these systems have not been reported in the accessible literature.

Common animal models used to study metabolic disorders, such as diet-induced obesity (DIO) in mice and rats, are frequently employed to evaluate the efficacy of potential therapeutic compounds. taconic.comibd-biotech.comnih.govnih.gov These models are designed to mimic human metabolic syndrome, characterized by weight gain, hyperglycemia, and dyslipidemia, and are standard for assessing agents that inhibit pancreatic lipase. mdpi.comnih.gov Inhibition of this key enzyme is a therapeutic strategy to reduce the absorption of dietary fats, thereby aiding in weight management. mdpi.comnih.gov

However, the application of these specific models to test this compound and generate in vivo data on its potential effects on body weight, lipid profiles, or glucose metabolism via pancreatic lipase or FFAR1 pathways is not documented in the retrieved scientific sources. Consequently, no detailed research findings or data tables for this compound from such animal studies can be provided.

Future Research Directions and Potential Applications in Academic Contexts

Development of Novel Research Tools and Probes Based on Didodecanoylphloroglucinol Structure

Without any foundational research on this compound, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. Further investigation into this compound is necessary before any meaningful discussion of its future research directions and potential applications can occur.

Q & A

Q. What advanced computational strategies can predict this compound’s pharmacokinetic properties (e.g., bioavailability, metabolic fate)?

  • Methodology: Use QSAR models and in silico ADMET predictors (e.g., SwissADME, pkCSM). Validate predictions with in vitro microsomal stability assays (e.g., liver microsomes) and metabolite identification via LC-HRMS .

Guidelines for Addressing Contradictions in Data

  • Systematic Review : Identify biases in experimental design (e.g., lack of controls, small sample sizes) using tools like ROBINS-I .
  • Replication Studies : Standardize protocols (e.g., cell lines, solvent concentrations) to isolate variables causing discrepancies .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data and assess heterogeneity (I² statistic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.